molecular formula C5H7N3O B1653974 2-Amino-1-methylpyrimidin-4(1H)-one CAS No. 2080-17-3

2-Amino-1-methylpyrimidin-4(1H)-one

Cat. No.: B1653974
CAS No.: 2080-17-3
M. Wt: 125.13
InChI Key: NINMLCLBRADCOF-UHFFFAOYSA-N
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Description

2-Amino-1-methylpyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-methylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-cyanoacetamide with formamide in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkylated pyrimidines.

Scientific Research Applications

2-Amino-1-methylpyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and nucleic acid analogs.

    Medicine: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent.

    Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-1-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In medicinal applications, it may interfere with the replication of viral or bacterial DNA, leading to the inhibition of pathogen growth.

Comparison with Similar Compounds

2-Amino-1-methylpyrimidin-4(1H)-one can be compared with other pyrimidine derivatives, such as:

    2-Aminopyrimidine: Lacks the methyl group at the 1-position.

    4-Amino-2-methylpyrimidine: Has the amino group at the 4-position and the methyl group at the 2-position.

    5-Aminopyrimidine: Has the amino group at the 5-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

2-Amino-1-methylpyrimidin-4(1H)-one is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H7N3O\text{C}_5\text{H}_7\text{N}_3\text{O}

This structure includes a pyrimidine ring, which is crucial for its biological activity. The presence of amino and methyl groups contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

  • Mechanism of Action : The compound has been shown to trigger apoptosis in cancer cells by upregulating pro-apoptotic markers such as BAX and caspase-3 while downregulating the anti-apoptotic Bcl-2 gene. This mechanism is similar to that observed with known anticancer drugs like volasertib .
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells. This effect was demonstrated through computational studies that indicated favorable binding interactions with key proteins involved in cell cycle regulation, such as PLK1 (Polo-like kinase 1) and BRD4 (Bromodomain-containing protein 4) .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against bacterial strains.

  • Inhibition of Biofilm Formation : Studies have indicated that this compound can inhibit biofilm formation in various bacterial strains, making it a candidate for treating biofilm-associated infections. For instance, it demonstrated bactericidal action against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
  • Mechanism of Action : The antimicrobial activity is believed to involve the inhibition of protein synthesis and disruption of nucleic acid production pathways, which are essential for bacterial growth and survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties.

  • Nitric Oxide Synthase Inhibition : Research indicates that this compound can inhibit inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. This inhibition may contribute to reducing inflammation in conditions such as sepsis and arthritis .

Research Findings and Case Studies

Several studies have provided valuable insights into the biological activities of this compound:

StudyFindings
Induced apoptosis in cancer cells via BAX/caspase pathway; cell cycle arrest at G2/M phase.
Exhibited bactericidal activity against MRSA and E. faecalis; inhibited biofilm formation effectively.
Demonstrated potential as an iNOS inhibitor; may reduce inflammation in various diseases.

Properties

IUPAC Name

2-amino-1-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-3-2-4(9)7-5(8)6/h2-3H,1H3,(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINMLCLBRADCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717376
Record name 2-Amino-1-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2080-17-3
Record name 2-Amino-1-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-methyl-1,4-dihydropyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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